molecular formula C6H9NOS B1427362 [(4-Methoxy-3-thienyl)methyl]amine CAS No. 1428233-70-8

[(4-Methoxy-3-thienyl)methyl]amine

Cat. No. B1427362
M. Wt: 143.21 g/mol
InChI Key: KBHAXFGOHJFPCS-UHFFFAOYSA-N
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Description

“[(4-Methoxy-3-thienyl)methyl]amine” is a chemical compound with the CAS Number: 1428233-70-8 . It has a molecular weight of 143.21 and its IUPAC name is (4-methoxythiophen-3-yl)methanamine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “[(4-Methoxy-3-thienyl)methyl]amine” is 1S/C6H9NOS/c1-8-6-4-9-3-5(6)2-7/h3-4H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(4-Methoxy-3-thienyl)methyl]amine” include its molecular weight (143.21), its IUPAC name ((4-methoxythiophen-3-yl)methanamine), and its InChI code (1S/C6H9NOS/c1-8-6-4-9-3-5(6)2-7/h3-4H,2,7H2,1H3) . It is in liquid form .

Scientific Research Applications

1. Anticancer Applications

  • Synthesis of Bioactive Compounds: A study by Loidreau et al. (2020) demonstrated the efficient microwave-assisted synthesis of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, envisioned as potent bioisosteric analogues of MPC-6827, an anticancer agent. These compounds showed inhibitory effects on human colorectal cancer cell proliferation similar to MPC-6827 (Loidreau et al., 2020).
  • Anticancer Evaluation: Yakantham et al. (2019) synthesized new 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, tested for their anticancer activity against various human cancer cell lines. The compounds demonstrated good to moderate activity on all tested cell lines (Yakantham et al., 2019).

2. Dermatological Applications

  • Skin Whitening Agent: Choi et al. (2002) investigated the effects of (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine on melanin biosynthesis, a process related to hyper-pigmentation. This compound inhibited tyrosinase activity, showed UV-blocking effects, and inhibited melanin production in melan-a cell line, suggesting its potential as a skin whitening agent (Choi et al., 2002).

3. Synthesis of Complex Compounds

  • Tetrahydro-γ-Carboline Compounds: Lv et al. (2013) reported the synthesis of biologically important 4-methyl and 4-methoxy tetrahydro-γ-carboline compounds from an aryl amine and a 5-amino-3-oxopentanoate derivative through a series of reactions involving oxidative annulation and final reduction (Lv et al., 2013).

4. Polymer Chemistry

  • Copolymerization Catalysis: Devaine-Pressing et al. (2015) described the use of amine-bis(phenolate) chromium(III) chloride complexes in the copolymerization of cyclohexene oxide and carbon dioxide, forming low molecular weight polycarbonate with narrow dispersities. The structure of these catalysts incorporates tetradentate amine-bis(phenolate) ligands, useful in polymer end group analysis (Devaine-Pressing et al., 2015).

5. Corrosion Inhibition

  • Aluminum Corrosion Inhibition: Ashassi-Sorkhabi et al. (2006) studied the inhibition effect of Schiff bases including benzylidene-(2-methoxy-phenyl)-amine on the corrosion of aluminum in hydrochloric acid solution. These bases showed excellent inhibition, indicating their potential as corrosion inhibitors (Ashassi-Sorkhabi et al., 2006).

properties

IUPAC Name

(4-methoxythiophen-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-8-6-4-9-3-5(6)2-7/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHAXFGOHJFPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Methoxy-3-thienyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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